molecular formula C10H10N2O B3348386 Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- CAS No. 168684-98-8

Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-

Cat. No. B3348386
CAS RN: 168684-98-8
M. Wt: 174.2 g/mol
InChI Key: OXHQIJAEOOKVQO-UHFFFAOYSA-N
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Description

“Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-” is a chemical compound with the molecular formula C10H8N2O2 . It is also known as “(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile” and has an average mass of 188.183 Da .


Synthesis Analysis

The synthesis of 2,3-dihydroindole derivatives, which are promising agents for the creation of new compounds with neuroprotective and antioxidant properties, usually involves the direct reduction of the corresponding indoles . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .


Molecular Structure Analysis

The molecular structure of “Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-” can be analyzed using its molecular formula C10H8N2O2 . The monoisotopic mass of this compound is 188.058578 Da .

Future Directions

The future directions for “Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-” could involve the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This is based on the proposed synthetic strategy for obtaining new 2,3-dihydroindole derivatives .

properties

IUPAC Name

2-(2,3-dihydro-1H-indol-7-yloxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-3,12H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHQIJAEOOKVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601471
Record name [(2,3-Dihydro-1H-indol-7-yl)oxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-

CAS RN

168684-98-8
Record name [(2,3-Dihydro-1H-indol-7-yl)oxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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